molecular formula C5H8O3 B15223438 2-(2-Hydroxycyclopropyl)acetic acid

2-(2-Hydroxycyclopropyl)acetic acid

Cat. No.: B15223438
M. Wt: 116.11 g/mol
InChI Key: DABNGJMDOVAEKM-UHFFFAOYSA-N
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Description

2-(2-Hydroxycyclopropyl)acetic acid is an organic compound characterized by a cyclopropyl ring substituted with a hydroxyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxycyclopropyl)acetic acid typically involves the formation of the cyclopropyl ring followed by the introduction of the hydroxyl and acetic acid groups. One common method involves the cyclopropanation of an appropriate alkene using a reagent such as diazomethane or a Simmons-Smith reagent. The resulting cyclopropane can then be hydroxylated using an oxidizing agent like osmium tetroxide or potassium permanganate. Finally, the acetic acid group can be introduced through a carboxylation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing more efficient and cost-effective reagents and catalysts. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxycyclopropyl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: SOCl2, phosphorus tribromide (PBr3)

Major Products Formed

Scientific Research Applications

2-(2-Hydroxycyclopropyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(2-Hydroxycyclopropyl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The acetic acid moiety can participate in acid-base reactions, affecting the pH and ionic balance in biological systems. These interactions can modulate enzyme activity, receptor binding, and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Hydroxycyclopropyl)acetic acid
  • Cyclopropylacetic acid
  • 2-Hydroxycyclopropane-1-carboxylic acid

Uniqueness

2-(2-Hydroxycyclopropyl)acetic acid is unique due to the specific positioning of the hydroxyl group on the cyclopropyl ring, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties .

Properties

Molecular Formula

C5H8O3

Molecular Weight

116.11 g/mol

IUPAC Name

2-(2-hydroxycyclopropyl)acetic acid

InChI

InChI=1S/C5H8O3/c6-4-1-3(4)2-5(7)8/h3-4,6H,1-2H2,(H,7,8)

InChI Key

DABNGJMDOVAEKM-UHFFFAOYSA-N

Canonical SMILES

C1C(C1O)CC(=O)O

Origin of Product

United States

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